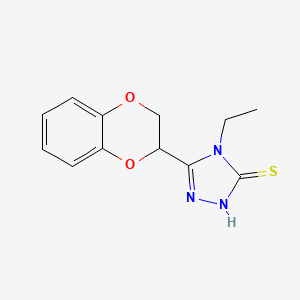![molecular formula C16H30N2O2 B14986180 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide](/img/structure/B14986180.png)
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide is a complex organic compound that features a morpholine ring attached to a cyclohexyl group, which is further connected to a pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide typically involves the reaction of morpholine with cyclohexanone to form a morpholine-cyclohexyl intermediate. This intermediate is then reacted with a suitable pentanamide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H30N2O2 |
|---|---|
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
N-[(1-morpholin-4-ylcyclohexyl)methyl]pentanamide |
InChI |
InChI=1S/C16H30N2O2/c1-2-3-7-15(19)17-14-16(8-5-4-6-9-16)18-10-12-20-13-11-18/h2-14H2,1H3,(H,17,19) |
Clé InChI |
BGJIJSHGDBCWFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NCC1(CCCCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986099.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide](/img/structure/B14986120.png)
![3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14986121.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14986124.png)
![N-benzyl-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B14986131.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B14986147.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986154.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14986162.png)
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B14986173.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986179.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B14986185.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986198.png)
![2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B14986205.png)
